[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol
Overview
Description
“[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol” is a chemical compound that has received significant attention in the scientific community. It is also known as "1H-Imidazole-5-methanol, 1-(3-ethoxypropyl)-2-(methylsulfonyl)-" .
Molecular Structure Analysis
The molecular formula of this compound is C10H18N2O4S . The molecular weight is 262.33 g/mol . For a detailed structural analysis, it would be best to refer to a molecular modeling software or database.Scientific Research Applications
Synthesis and Characterization in Biomimetic Chelating Ligands
A study by Gaynor, McIntyre, and Creutz (2023) detailed the synthesis of a compound structurally similar to [1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol. They described a process for preparing (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through multiple steps, offering insights into the synthesis and characterization of compounds that could be used as precursors in biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Catalytic Applications in Oxidation Reactions
Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, which was used as a catalyst for the oxidation of primary alcohols and hydrocarbons. This study highlights the potential of imidazole derivatives in catalysis (Ghorbanloo & Alamooti, 2017).
Development of Imidazole Derivatives for Carbonyl Compounds
Ohta, Hayakawa, Nishimura, and Okamoto (1987) reported on the preparation of (1-methyl-1H-imidazol-2-yl) methanol derivatives. These derivatives were convertible into carbonyl compounds, demonstrating the utility of imidazole derivatives in the synthesis of various chemical structures (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Synthesis and Characterization in Coordination Chemistry
Banerjee et al. (2013) explored the synthesis and properties of copper(II) complexes involving imidazole derivatives. Their work provides insights into the coordination chemistry and potential applications of compounds similar to this compound in the field of inorganic chemistry (Banerjee, Li, Fugitt, Averill, Rumschlag, et al., 2013).
Catalysis in Methanol Oxidation
Tang, Wang, Chi, Sevilla, and Zeng (2016) investigated the use of bis(trifluoromethylsulfonyl)imide anion in ionic liquids to generate a radical electrocatalyst for methanol oxidation. This study suggests the potential application of methanesulfonyl and imidazole derivatives in creating efficient catalysts for chemical reactions (Tang, Wang, Chi, Sevilla, & Zeng, 2016).
Properties
IUPAC Name |
[3-(3-ethoxypropyl)-2-methylsulfonylimidazol-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c1-3-16-6-4-5-12-9(8-13)7-11-10(12)17(2,14)15/h7,13H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNBUFDPMZCSRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CN=C1S(=O)(=O)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181686 | |
Record name | 1-(3-Ethoxypropyl)-2-(methylsulfonyl)-1H-imidazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101181686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221342-60-4 | |
Record name | 1-(3-Ethoxypropyl)-2-(methylsulfonyl)-1H-imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221342-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Ethoxypropyl)-2-(methylsulfonyl)-1H-imidazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101181686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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